molecular formula C20H18O8 B8342243 di-p-Toluoyl-L-tartaric acid

di-p-Toluoyl-L-tartaric acid

Cat. No.: B8342243
M. Wt: 386.4 g/mol
InChI Key: NTOIKDYVJIWVSU-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

di-p-Toluoyl-L-tartaric acid, also known as (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chiral compound derived from tartaric acid. It is widely used as a resolving agent for racemic mixtures, particularly in the pharmaceutical industry. The compound is characterized by its two para-toluoyl groups attached to the tartaric acid backbone, which confer unique stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

di-p-Toluoyl-L-tartaric acid can be synthesized through the esterification of L-tartaric acid with para-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

  • Dissolve L-tartaric acid in a suitable solvent like dichloromethane.
  • Add para-toluoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of di-para-toluoyl-L-tartaric acid follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in various organic transformations due to the presence of its ester and carboxylic acid functional groups.

Common Reagents and Conditions

    Esterification: Para-toluoyl chloride, pyridine, dichloromethane.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: L-tartaric acid and para-toluic acid.

Scientific Research Applications

di-p-Toluoyl-L-tartaric acid is extensively used in scientific research for its ability to resolve racemic mixtures into their enantiomeric forms. Some of its key applications include:

    Chemistry: Used as a chiral resolving agent in asymmetric synthesis and chiral chromatography.

    Biology: Employed in the study of enzyme kinetics and stereoselective interactions.

    Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals.

    Industry: Applied in the production of high-purity enantiomers for various industrial processes.

Mechanism of Action

The mechanism by which di-para-toluoyl-L-tartaric acid exerts its effects is primarily based on its ability to form diastereomeric salts with racemic compounds. These salts can be separated by crystallization, allowing for the isolation of individual enantiomers. The molecular targets and pathways involved in this process are largely dependent on the specific racemic mixture being resolved.

Comparison with Similar Compounds

Similar Compounds

  • Di-para-toluoyl-D-tartaric acid
  • Dibenzoyl-L-tartaric acid
  • Di-pivaloyl-L-tartaric acid

Uniqueness

di-p-Toluoyl-L-tartaric acid is unique due to its specific stereochemistry and the presence of para-toluoyl groups, which enhance its resolving power compared to other similar compounds. Its high optical rotation and ability to form stable diastereomeric salts make it a preferred choice in many chiral resolution processes.

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1

InChI Key

NTOIKDYVJIWVSU-PMACEKPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-10-(3 Dimethy]amino-2-methylpropyl)-2-methoxyphenothiazine (16.5 g; 0.05 mole), (-)-di(p-toluoyl)-L-tartaric acid monohydrate (10.15 g; 0.025 mole) and ethanol (75 cc) are introduced into a 250-cc three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser and a nitrogen inlet. The stirred mixture is heated to 60° C. until a homogeneous solution is obtained. The mixture is cooled to 50° C. and crystallization is then seeded by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid and the dextrorotatory base. While stirring is maintained, the mixture is kept for 1 hour at 50° C., cooled to 20° C. in the course of 2 hours, and maintained at 20° C. for 1 hour. The crystals obtained are separated by filtration, washed with ethanol (2×30 cc) and then dried. The neutral salt (12.99 g) of (-)-di(p-toluoyl)tartaric acid and dextrorotatory 10-(3-dimethylamino-2-methylpropyl) -2-methoxyphenothiazine is thereby obtained.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.